molecular formula C6H9N3O2 B1266758 5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 49738-24-1

5-Amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B1266758
CAS No.: 49738-24-1
M. Wt: 155.15 g/mol
InChI Key: KPADHLBAZFIMTA-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carbonyl functional groups within the same molecule allows for diverse chemical reactivity and the formation of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-amino-2,4-dimethylpyrimidine with urea in the presence of a strong acid catalyst can yield the desired compound. The reaction typically requires heating to facilitate the cyclization process.

Another method involves the condensation of 1,3-dimethylbarbituric acid with ammonia or an amine under basic conditions. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl groups can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out under acidic or basic conditions, depending on the desired product.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are usually performed under anhydrous conditions to prevent hydrolysis of the reducing agent.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides. These reactions can be carried out in the presence of a base to facilitate the nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carbonyl groups can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.

Scientific Research Applications

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound and its derivatives are investigated for their potential as pharmaceutical agents. They may exhibit antimicrobial, antiviral, or anticancer properties.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.

    Biological Studies: Researchers study the interactions of this compound with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activity.

    Industrial Applications: The compound may be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

In materials science, the compound’s unique electronic properties may be exploited to create materials with specific conductivity or optical properties. The presence of both amino and carbonyl groups allows for versatile interactions with other molecules, leading to the formation of complex structures.

Comparison with Similar Compounds

5-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1,3-Dimethylbarbituric Acid: This compound lacks the amino group, which limits its reactivity compared to this compound.

    5-Amino-1,3-dimethyluracil: This compound has a similar structure but differs in the position of the amino group, which can affect its chemical reactivity and biological activity.

    2,4-Diamino-1,3-dimethylpyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

5-amino-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-8-3-4(7)5(10)9(2)6(8)11/h3H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPADHLBAZFIMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290705
Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49738-24-1
Record name 49738-24-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-1,3-dimethylpyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80290705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Synthesis routes and methods

Procedure details

To a stirred solution of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (2.0 g, 10.802 mmol) in methanol (200 mL), 10% Pd—C (0.500 g) was added under hydrogen atmosphere and the reaction mixture was stirred at room temperature for 2 h. Reaction mixture was filtered through a celite bed and washed with methanol. The filtrate was collected and concentrated under reduced pressure to give 1.5 g of the product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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